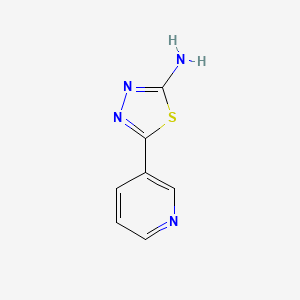










|
REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[NH2:10][NH:11][C:12]([NH2:14])=[S:13].[NH4+].[OH-]>O>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:1]2[S:13][C:12]([NH2:14])=[N:11][N:10]=2)[CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
|
Name
|
polyphosphoric acid
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
22.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=S)N
|
|
Name
|
yellow cake
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylamine was prepared
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature over 14 hours
|
|
Duration
|
14 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
re-heated to 40° C.
|
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (150 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 65° C. for 16 hours
|
|
Duration
|
16 h
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C1=NN=C(S1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.7 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |